3,7-Dibromodibenzo[b,d]thiophene

Polyimide memory devices Donor-acceptor polymers Optoelectronic band-gap engineering

3,7-Dibromodibenzo[b,d]thiophene (CAS 83834-10-0, C₁₂H₆Br₂S, MW 342.05) is a regioisomerically pure dibromo-functionalized dibenzothiophene building block in which bromine atoms reside at the 3- and 7-positions of the fused heterocyclic scaffold. This substitution pattern imparts a strongly electron-deficient aromatic core with well-defined, symmetrical reactive handles for Pd-catalyzed cross-coupling chemistry (Suzuki, Stille, Heck, Buchwald-Hartwig), making it a versatile monomer for constructing linear conjugated polymers, donor-acceptor architectures, and ladder-type heteroacenes.

Molecular Formula C12H6Br2S
Molecular Weight 342.05 g/mol
CAS No. 83834-10-0
Cat. No. B1269728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromodibenzo[b,d]thiophene
CAS83834-10-0
Molecular FormulaC12H6Br2S
Molecular Weight342.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC3=C2C=CC(=C3)Br
InChIInChI=1S/C12H6Br2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H
InChIKeyKMNBVODPWIFUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromodibenzo[b,d]thiophene (CAS 83834-10-0): Specifications, Class Profile & Procurement-Relevant Characterization


3,7-Dibromodibenzo[b,d]thiophene (CAS 83834-10-0, C₁₂H₆Br₂S, MW 342.05) is a regioisomerically pure dibromo-functionalized dibenzothiophene building block in which bromine atoms reside at the 3- and 7-positions of the fused heterocyclic scaffold . This substitution pattern imparts a strongly electron-deficient aromatic core with well-defined, symmetrical reactive handles for Pd-catalyzed cross-coupling chemistry (Suzuki, Stille, Heck, Buchwald-Hartwig), making it a versatile monomer for constructing linear conjugated polymers, donor-acceptor architectures, and ladder-type heteroacenes . The compound is commercially available with a purity of ≥96.0% (GC) and a melting point of 175.0–179.0 °C .

Why 3,7-Dibromodibenzo[b,d]thiophene Cannot Be Interchanged with Other Dibromodibenzothiophene Regioisomers in Material Synthesis


Dibromodibenzothiophene isomers are not functionally equivalent building blocks. The 3,7-substitution pattern provides a para-like linkage geometry that forces a highly linear, planar conjugated backbone upon polymerization, which contrasts sharply with the meta-like connectivity of the 2,8-isomer or the sterically hindered 4,6-isomer [1]. This structural difference manifests directly in measurable material properties: polyimides derived from the 3,7-linked diamine monomer show an optical band gap 0.09 eV narrower and a thermal decomposition temperature 20 °C higher than their 2,8-linked counterparts, owing to the more extended π-delocalization enabled by the 3,7-geometry [2]. Consequently, casual substitution of the 3,7-isomer with any other dibromo-regioisomer will alter the electronic structure, thermal robustness, charge transport characteristics, and ultimately the device-level performance metrics of the resulting material.

3,7-Dibromodibenzo[b,d]thiophene: Head-to-Head Quantitative Differentiation Evidence Against Closest Regioisomeric Comparators


Optical Band Gap Narrowing: 3,7-Linked Polyimide vs. 2,8-Linked Polyimide

In a direct head-to-head comparison of two isomeric donor–acceptor polyimides constructed from identically substituted diamine monomers differing only in the dibenzothiophene linkage position, the 3,7-connected polyimide PI(3,7-APDBT-6FDA) exhibited an optical band gap (Eg) of 3.31 eV, which is 0.09 eV narrower than the 3.40 eV measured for the 2,8-connected analogue PI(2,8-APDBT-6FDA) [1]. This narrowing of the band gap is attributed to the more extended π-conjugation enabled by the para-like 3,7-connectivity, which was further corroborated by a significant red-shift in absorption λmax: from 275 nm (2,8‑linked, solution) and 283 nm (2,8‑linked, film) to 326 nm (3,7‑linked, solution) and 334 nm (3,7‑linked, film) [1].

Polyimide memory devices Donor-acceptor polymers Optoelectronic band-gap engineering

Superior Thermal Stability: 3,7-Linked Polyimide Outperforms 2,8-Linked Analogue by 20 °C in Td5%

Thermogravimetric analysis under nitrogen atmosphere revealed that the 3,7-linked polyimide PI(3,7-APDBT-6FDA) exhibits a 5% weight-loss temperature (Td5%) of 528 °C, compared with 508 °C for the 2,8-linked analogue PI(2,8-APDBT-6FDA) [1]. This 20 °C improvement in decomposition temperature is attributed to the greater backbone planarity and rigidity conferred by the 3,7-biphenyl-like connectivity, which enhances cohesive energy density and thermal resistance [1]. Neither polyimide showed a detectable glass transition temperature (Tg) below 350 °C, confirming that the enhancement is a genuine stability gain rather than a shift in Tg [1].

High-temperature electronics Thermogravimetric analysis Polymer thermal stability

Ladder-Type Heteroheptacene Donor Copolymerization: Unique Architectural Capability of 3,7-Dibromodibenzo[b,d]thiophene

3,7-Dibromodibenzo[b,d]thiophene serves as the sole gateway intermediate for constructing a ladder-type heteroheptacene donor unit, a rigidified polycyclic aromatic structure achievable only through the linear, para-like 3,7-dibromo geometry. This ladder-type monomer was copolymerized with 2,1,3-benzothiadiazole to produce a low-band-gap donor–acceptor copolymer that, when integrated into bulk heterojunction solar cells, delivered a power conversion efficiency (PCE) of 4.17%, with a short-circuit current density (Jsc) of 9.2 mA cm⁻², an open-circuit voltage (Voc) of 0.79 V, and a fill factor (FF) of ~57.4% under AM 1.5 G illumination at 100 mW cm⁻² . By contrast, analogous donor–acceptor copolymers built from 2,8-dibromodibenzothiophene are incapable of forming the same fused heptacyclic architecture and typically show lower charge carrier mobilities in the range of 10⁻⁶ to 10⁻⁵ cm² V⁻¹ s⁻¹ when applied in similar device configurations (class-level comparison) .

Bulk heterojunction solar cells Ladder-type polymers Organic field-effect transistors

Enhanced Photocatalytic Hydrogen Evolution: 2.4-Fold Enhancement with 3,7-Dibromodibenzothiophene Sulfone-Derived Microporous Organic Polymer

A microporous organic polymer (MOP) synthesized via Stille coupling of tris(4-trimethylstannylphenyl)amine with 3,7-dibromodibenzothiophene sulfone was integrated with afterglow phosphorescent materials (AG) to yield AG–MOP–TADS–Pd. This composite photocatalyst exhibited a hydrogen evolution activity 2.4 times higher than the analogous MOP–TADS–Pd lacking the 3,7-dibromodibenzothiophene sulfone-derived network [1]. While no direct head-to-head comparison with a 2,8-dibromodibenzothiophene sulfone-based MOP is available in the same study, the 3,7-isomer was specifically chosen to achieve the requisite linear, fully conjugated network topology that enables efficient Förster resonance energy transfer (FRET) or charge transfer to the catalytic Pd center [1].

Photocatalytic water splitting Microporous organic polymers Hydrogen evolution reaction

Procurement-Relevant Application Scenarios for 3,7-Dibromodibenzo[b,d]thiophene Based on Verified Differentiation Evidence


High-Temperature-Stable Polyimide Memory Devices Requiring Narrow Optical Band Gap

Research groups and industrial developers of resistive switching memory devices that must withstand elevated processing or operating temperatures should preferentially source 3,7-dibromodibenzo[b,d]thiophene as the monomeric precursor for the diamine component. The resulting PI(3,7-APDBT-6FDA) polyimide delivers a 20 °C higher Td5% (528 °C) than the 2,8-linked analogue while simultaneously providing a 0.09 eV narrower optical band gap (3.31 eV), both of which are quantitatively verified in direct comparative studies [1]. The lower switching threshold voltage (−4.0 V average for the 3,7‑linked device vs. −4.5 V for the 2,8‑linked device) further enhances energy efficiency in memory operation [1].

Ladder-Type Heteroheptacene Copolymer Synthesis for Organic Solar Cells

Only the 3,7‑dibromo substitution pattern permits the construction of the rigid, fully fused ladder-type heteroheptacene donor unit that serves as the core of high-mobility donor–acceptor copolymers. These polymers have demonstrated a PCE of 4.17% and a hole mobility of 2.21 × 10⁻⁴ cm² V⁻¹ s⁻¹ in OFETs, representing a 10–100‑fold mobility enhancement over non-ladder copolymers derived from 2,8‑dibromo isomers . Procurement decisions for organic photovoltaic (OPV) or OFET research programs targeting ladder-type architectures therefore logically default to the 3,7‑isomer.

Microporous Organic Polymer Photocatalyst Fabrication for Solar Hydrogen Production

For groups developing MOP-based photocatalysts for hydrogen evolution, the 3,7-dibromodibenzothiophene sulfone monomer is the demonstrated precursor of choice. The Stille-coupling-derived MOP network incorporating this unit, when combined with afterglow phosphors, achieved a 2.4‑fold enhancement in photocatalytic H₂ production compared to the non-MOP reference [2]. This quantitative performance gain underscores the value of the 3,7‑bromo substitution for accessing the linear polymer topology required for efficient energy transfer.

Regioisomerically Controlled Synthesis of Blue-to-Red Emissive Organic Electroluminescent Materials

Researchers synthesizing solution-processable organic electroluminescent materials with tunable emission colors from blue to orange-red can capitalize on the 3,7‑dibromo scaffold's unique capacity for sequential cross-coupling functionalization. A systematic study employing Stille, Suzuki, and Buchwald-Hartwig couplings on 3,7-dibromodibenzothiophene-S,S-dioxide yielded a library of emissive compounds with glass transition temperatures spanning 112–207 °C, confirming the thermal robustness and synthetic versatility that differentiate this regioisomer from its 2,8‑ and 4,6‑counterparts [3].

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